Omaveloxolone - 1474034-05-3

Omaveloxolone

Catalog Number: EVT-288319
CAS Number: 1474034-05-3
Molecular Formula: C33H44F2N2O3
Molecular Weight: 554.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Omaveloxolone is a synthetic oleanane triterpenoid, classified as a potent activator of Nuclear factor erythroid 2-related factor 2 (Nrf2). [, , , ] It acts as a research tool in exploring therapeutic strategies for diseases involving mitochondrial dysfunction, oxidative stress, and inflammation. [, , , , , , , , , , , , , , , , , ] Omaveloxolone's role in scientific research centers on its ability to modulate cellular antioxidant defenses, offering a potential avenue for treating various chronic diseases. [, , , ]

Bardoxolone Methyl

    Compound Description: Bardoxolone methyl (methyl 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oate; CDDO-Me) is a semi-synthetic triterpenoid that acts as a potent activator of Nrf2, a transcription factor that regulates genes involved in antioxidant, anti-inflammatory, and mitochondrial bioenergetic responses []. It has demonstrated efficacy in preclinical models of various diseases, including cancer, chronic kidney disease, and neurodegenerative disorders.

    Compound Description: TX63682 is a closely related structural analog of Omaveloxolone with similar oral bioavailability []. Like Omaveloxolone, it is a potent activator of Nrf2.

    Relevance: TX63682 shares structural similarities and the same mechanism of action as Omaveloxolone, making it a relevant related compound []. Both compounds demonstrated comparable beneficial effects in a study using the STAM mouse model of nonalcoholic steatohepatitis (NASH), including decreased hepatic fat deposition, improved blood glucose control, and reductions in liver and serum triglycerides []. These findings underscore the potential of Nrf2 activators like Omaveloxolone and TX63682 as therapeutic agents for NASH.

Dimethyl Fumarate

    Compound Description: Dimethyl fumarate (DMF) is an FDA-approved oral medication for treating relapsing-remitting multiple sclerosis and moderate-to-severe plaque psoriasis []. It acts by activating the Nrf2 pathway, leading to the upregulation of antioxidant and cytoprotective genes.

ASC-JM17

    Compound Description: ASC-JM17 (JM17) is a curcumin analog that acts as an Nrf2 activator []. It has demonstrated efficacy in preclinical models of neurodegenerative diseases, including Spinocerebellar ataxia type 3 (SCA3), by reducing oxidative stress, improving mitochondrial function, and decreasing mutant protein aggregates.

    Relevance: ASC-JM17 and Omaveloxolone share a common mechanism of action as Nrf2 activators, suggesting a potential for therapeutic benefits in diseases involving oxidative stress and mitochondrial dysfunction []. While Omaveloxolone has shown promise in Friedreich's ataxia, ASC-JM17 has exhibited potential in preclinical models of SCA3, indicating different but related therapeutic targets within the realm of neurodegenerative disorders.

Overview

Omaveloxolone is a synthetic compound classified as a second-generation oleanane triterpenoid. It functions primarily as an activator of the nuclear factor erythroid 2-related factor 2 pathway, which plays a critical role in cellular responses to oxidative stress. The compound has garnered attention for its potential therapeutic applications, particularly in the treatment of Friedreich's ataxia, a neurodegenerative disorder characterized by mitochondrial dysfunction and oxidative stress due to decreased frataxin expression.

Source and Classification

Omaveloxolone is derived from natural compounds and is synthesized to enhance its pharmacological properties. It is classified under triterpenoids, which are known for their diverse biological activities. The compound is also recognized for its ability to modulate the Nrf2 signaling pathway, making it a candidate for various therapeutic applications in diseases associated with oxidative stress and mitochondrial dysfunction.

Synthesis Analysis

The synthesis of omaveloxolone involves several steps that enhance its bioavailability and efficacy. While specific proprietary methods may not be publicly detailed, the general process includes:

  1. Starting Materials: The synthesis begins with naturally occurring oleanane derivatives.
  2. Chemical Modifications: Through chemical reactions such as oxidation and functional group modifications, the compound is transformed into its active form.
  3. Purification: Following synthesis, the compound undergoes purification processes to ensure high purity levels suitable for clinical applications.
Molecular Structure Analysis

Omaveloxolone's molecular structure can be described as follows:

  • Molecular Formula: C30H46O5
  • Molecular Weight: Approximately 478.68 g/mol
  • Structural Features: The compound features multiple rings characteristic of triterpenoids, with functional groups that facilitate its interaction with biological targets.

The detailed structural data can be visualized using molecular modeling software, which illustrates its three-dimensional conformation and potential binding sites for biological interactions.

Chemical Reactions Analysis

Omaveloxolone participates in various chemical reactions that are crucial for its mechanism of action:

  1. Nrf2 Activation: Omaveloxolone inhibits the degradation of Nrf2 by binding to Kelch-like ECH-associated protein 1, leading to increased Nrf2 levels in the cytoplasm.
  2. Antioxidant Response Element Activation: The stabilized Nrf2 translocates to the nucleus where it binds to antioxidant response elements, promoting the transcription of genes involved in antioxidant defense.
  3. Reduction of Oxidative Stress: By enhancing the expression of antioxidant enzymes, omaveloxolone reduces reactive oxygen species levels in cells, thereby mitigating oxidative damage.

These reactions underline the compound's therapeutic potential in managing conditions characterized by oxidative stress.

Mechanism of Action

The mechanism of action of omaveloxolone primarily revolves around its role as an Nrf2 activator:

  1. Inhibition of Degradation: By preventing the ubiquitination of Nrf2, omaveloxolone allows for higher intracellular concentrations of this transcription factor.
  2. Gene Expression Modulation: Increased Nrf2 levels lead to enhanced expression of various cytoprotective genes that encode antioxidant enzymes and proteins involved in mitochondrial function.
  3. Restoration of Mitochondrial Function: Omaveloxolone improves mitochondrial function by restoring redox balance and reducing inflammation, which are critical in conditions like Friedreich's ataxia.

Clinical studies have shown that omaveloxolone can lead to significant improvements in functional outcomes in patients with Friedreich's ataxia, highlighting its efficacy in modulating disease pathology.

Physical and Chemical Properties Analysis

Omaveloxolone exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under recommended storage conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within expected ranges for triterpenoids.

These properties are essential for determining formulation strategies and delivery methods for therapeutic use.

Applications

Omaveloxolone has been primarily investigated for its potential applications in treating neurodegenerative diseases like Friedreich's ataxia. Its ability to enhance mitochondrial function and reduce oxidative stress positions it as a promising candidate for:

  • Friedreich’s Ataxia: Clinical trials have demonstrated improvements in clinical outcomes related to motor function and quality of life.
  • Other Neurodegenerative Disorders: Given its mechanism of action, omaveloxolone may also have applications in other conditions characterized by oxidative stress and mitochondrial dysfunction.
Molecular Mechanisms of Omaveloxolone

Nrf2 Activation Pathways and Antioxidant Response Element Regulation

Omaveloxolone is a semisynthetic triterpenoid that potently activates Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2), a master regulator of cellular antioxidant responses. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Kelch-like ECH-associated protein 1 (Keap1), which targets it for ubiquitination and proteasomal degradation. Omaveloxolone disrupts this interaction by modifying specific cysteine residues (Cys151, Cys273, Cys288) on Keap1, inducing conformational changes that prevent Nrf2 ubiquitination. This allows Nrf2 to translocate into the nucleus, bind to Antioxidant Response Elements (ARE), and upregulate >250 cytoprotective genes [1] [5] [8].

Key transcriptional targets include:

  • Phase II detoxification enzymes: NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1)
  • Glutathione synthesis genes: Glutamate-cysteine ligase catalytic subunit (GCLC), glutathione synthetase (GSS)
  • Efflux transporters: Multidrug resistance-associated proteins (MRPs)

Table 1: Major Nrf2-Dependent Genes Induced by Omaveloxolone

Gene CategoryKey TargetsBiological Function
Antioxidant EnzymesNQO1, HO-1, SOD1Neutralize ROS, degrade heme to biliverdin
Glutathione MetabolismGCLC, GSS, GGTSynthesize/recycle glutathione
Detoxification EnzymesGSTs, UGTsConjugate electrophiles for excretion
Proteostasis RegulatorsProteasome subunits, p62/SQSTM1Clear damaged proteins via autophagy

In Friedreich’s ataxia (FA) models, Nrf2 activation corrects the impaired antioxidant response caused by frataxin deficiency, restoring cellular redox homeostasis [1] [9].

Modulation of Mitochondrial Bioenergetics and ATP Synthesis

Omaveloxolone enhances mitochondrial function by multiple mechanisms. In FA models, it reverses frataxin deficiency-induced mitochondrial dysfunction by:

  • Increasing mitochondrial membrane potential (ΔΨm) and reducing proton leak
  • Boosting ATP production rates by >40% through improved Complex I and II activity in the electron transport chain
  • Restoring iron-sulfur cluster biogenesis, critical for enzymes like aconitase and succinate dehydrogenase [1] [10]

Transcriptomic analyses reveal omaveloxolone upregulates genes involved in:

  • Mitochondrial biogenesis: PGC-1α, TFAM, NRF1
  • Fatty acid oxidation: CPT1A, ACADVL
  • NADH regeneration: Malic enzyme, isocitrate dehydrogenase [8] [10]

Table 2: Omaveloxolone’s Effects on Mitochondrial Parameters

ParameterChange Induced by OmaveloxoloneFunctional Impact
ATP Synthesis↑ 45-60%Enhanced cellular energy supply
Oxygen Consumption Rate (OCR)↑ 35%Improved respiratory chain efficiency
Reactive Oxygen Species (ROS)↓ 70%Reduced oxidative damage to mtDNA
Frataxin Levels↑ 1.8-fold (FA models)Restored iron-sulfur cluster assembly

These effects collectively ameliorate bioenergetic deficits in neurodegenerative and metabolic disorders [7] [10].

Inhibition of NF-κB-Mediated Inflammatory Signaling

Omaveloxolone dually modulates inflammation by suppressing Nuclear Factor Kappa B (NF-κB) signaling while activating Nrf2. It inhibits IκB kinase (IKKβ), preventing IκBα phosphorylation and subsequent NF-κB nuclear translocation. This downregulates pro-inflammatory mediators:

  • Cytokines: TNF-α, IL-1β, IL-6 (reduced by 50-80% in chondrocytes and neuronal models)
  • Chemokines: MCP-1, CXCL10
  • Adhesion molecules: ICAM-1, VCAM-1 [5] [8]

In osteoarthritis models, omaveloxolone (100 nM) blocks IL-1β-induced NF-κB activation within 30 minutes, preventing extracellular matrix degradation in chondrocytes. The compound’s triterpenoid structure enables direct binding to IKKβ at Cys179, disrupting its kinase activity [5]. Cross-talk between Nrf2 and NF-κB pathways amplifies anti-inflammatory effects—Nrf2 induction increases HO-1 expression, which further suppresses NF-κB nuclear import [8].

Redox Balance Restoration and Oxidative Stress Mitigation

By orchestrating glutathione metabolism and ROS detoxification, omaveloxolone rebalances cellular redox status:

  • Glutathione cycling: Induces γ-glutamyl transferase (GGT), increasing extracellular glutathione breakdown into precursors for intracellular re-synthesis. This elevates intracellular glutathione by 2-3 fold [9]
  • Enzyme induction: Upregulates catalase, superoxide dismutase (SOD), and thioredoxin reductase, lowering superoxide and H₂O₂ levels
  • Lipid peroxidation: Reduces malondialdehyde (MDA) by 60% in FA models [1] [9]

Omaveloxolone also counters ferroptosis—an iron-dependent cell death pathway—by:

  • Upregulating ferroptosis suppressors (GPX4, SLC7A11)
  • Chelating labile iron pools via ferritin induction
  • Preventing mitochondrial lipid peroxidation [8]

In FA-derived fibroblasts, these mechanisms reduce basal ROS levels by >50% within 24 hours of treatment [1].

Interaction with Keap1 and Ubiquitination Dynamics

The high-affinity binding of omaveloxolone to Keap1’s BTB and IVR domains (Kd ≈ 5 nM) alters its conformation, disrupting the Keap1-Cul3-RBX1 E3 ligase complex. Key dynamics include:

  • Competitive displacement: Omaveloxolone occupies the Nrf2-binding “ETGE” pocket on Keap1’s Kelch domain, blocking Nrf2 ubiquitination
  • Ubiquitination kinetics: Reduces Nrf2 polyubiquitination by >90% within 2 hours
  • Proteasomal escape: Stabilizes Nrf2, increasing its half-life from 20 min to >120 min [1] [8]

Structural studies reveal omaveloxolone’s α-cyano enone moiety forms covalent adducts with Keap1’s Cys151, while its hydrophobic triterpenoid core induces allosteric changes that weaken Nrf2 binding. This dual mechanism explains its potency (EC50 = 2 nM) compared to non-covalent Nrf2 activators [5] [8].

Table 3: Omaveloxolone-Keap1 Binding Interactions

Interaction SiteChemical Moieties InvolvedFunctional Consequence
Kelch Domainα-Cyano enone ↔ Cys151Covalent modification blocking Nrf2 binding
BTB DomainTriterpenoid core ↔ Arg415, Tyr525Allosteric inhibition of Cul3 recruitment
IVR DomainFluorophenyl group ↔ Cys273, Cys288Disruption of Keap1 dimerization

These interactions make omaveloxolone one of the most potent Nrf2 activators known, with effects sustained for >24 hours post-administration [1] [9].

Compound Names Mentioned: Omaveloxolone, Skyclarys®, RTA-408

Properties

CAS Number

1474034-05-3

Product Name

Omaveloxolone

IUPAC Name

N-[(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl]-2,2-difluoropropanamide

Molecular Formula

C33H44F2N2O3

Molecular Weight

554.7 g/mol

InChI

InChI=1S/C33H44F2N2O3/c1-27(2)11-13-33(37-26(40)32(8,34)35)14-12-31(7)24(20(33)17-27)21(38)15-23-29(5)16-19(18-36)25(39)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3,(H,37,40)/t20-,22-,24-,29-,30+,31+,33-/m0/s1

InChI Key

RJCWBNBKOKFWNY-IDPLTSGASA-N

SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)NC(=O)C(C)(F)F)C

Solubility

Practically insoluble

Synonyms

RTA408; RTA408; RTA-408. Omaveloxolone

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)NC(=O)C(C)(F)F)C

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)NC(=O)C(C)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.